2-Chloro-3-(1-piperazinyl)pyrazine
Overview
Description
“2-Chloro-3-(piperazin-1-yl)pyrazine” is a chemical compound that has been studied for its potential use in the development of anti-tubercular agents . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of “2-Chloro-3-(piperazin-1-yl)pyrazine” and similar compounds involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “2-Chloro-3-(piperazin-1-yl)pyrazine” is C8H11ClN4, and it has a molecular weight of 198.653 . The exact mass is 198.067230, and it has a LogP value of 1.04 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Chloro-3-(piperazin-1-yl)pyrazine” include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical and Chemical Properties Analysis
“2-Chloro-3-(piperazin-1-yl)pyrazine” has a density of 1.3±0.1 g/cm3 and a boiling point of 342.7±42.0 °C at 760 mmHg . It has a flash point of 161.1±27.9 °C and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Genotoxicity and Metabolic Activation:
- 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine has shown potential as a treatment for obesity due to its inhibition of food intake and reduction in body weight in rats. However, its genotoxicity potential, revealed through the Salmonella Ames assay, indicates a metabolism and dose-dependent increase in reverse mutations. This suggests bioactivation to a reactive intermediate that covalently binds to DNA, highlighting a need for careful consideration in its therapeutic application (Kalgutkar et al., 2007).
Serotoninmimetic Activity:
- A study on a series of 2-(1-piperazinyl)pyrazines showed that compounds like 6-chloro-2(1-piperazinyl)pyrazine exhibit central serotoninmimetic activity. This could have implications for the development of treatments for disorders related to serotonin imbalance, such as depression or anxiety (Lumma et al., 1978).
Antimicrobial Activity:
- Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. One compound, in particular, showed good growth inhibition against A. baumannii, indicating potential applications in combating bacterial infections (Patil et al., 2021).
Biofilm and MurB Inhibitors:
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities. This is significant in the context of antibiotic resistance and the development of new antimicrobial agents (Mekky & Sanad, 2020).
Antitubercular Agents:
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized as anti-tubercular agents. This research is crucial for developing new therapies against tuberculosis (Srinivasarao et al., 2020).
Diverse Pharmacological Activities:
- Piperazine and pyrazine containing molecules are known for their diverse pharmacological activities, including antitumor, anticonvulsant, antidepressant, and antimicrobial activities. This versatility makes them valuable in drug discovery and development (Asif, 2015).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-(piperazin-1-yl)pyrazine is Mycobacterium tuberculosis H37Ra , the bacterium responsible for tuberculosis . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .
Mode of Action
It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Pharmacokinetics
Its molecular weight (198653) and LogP (104) suggest that it may have suitable properties for bioavailability .
Result of Action
The result of the action of 2-Chloro-3-(piperazin-1-yl)pyrazine is the inhibition of Mycobacterium tuberculosis H37Ra growth, as evidenced by its IC50 values . This suggests that the compound has a cytostatic effect, halting the proliferation of the bacteria.
Action Environment
Its storage condition is recommended to be at 2-8°c , suggesting that temperature could be a factor influencing its stability.
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(piperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, ranging from covalent binding to non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-Chloro-3-(piperazin-1-yl)pyrazine on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of certain genes involved in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Chloro-3-(piperazin-1-yl)pyrazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(piperazin-1-yl)pyrazine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(piperazin-1-yl)pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound changes significantly at certain dosage levels .
Metabolic Pathways
2-Chloro-3-(piperazin-1-yl)pyrazine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. This compound can also influence metabolic flux by interacting with key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Chloro-3-(piperazin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 2-Chloro-3-(piperazin-1-yl)pyrazine is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct this compound to its specific subcellular location, where it can interact with its target biomolecules and exert its biological effects .
Properties
IUPAC Name |
2-chloro-3-piperazin-1-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEFEUMYRXRNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555624 | |
Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-99-8 | |
Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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